ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-methylphenyl substituent at the 1-position and a 4-methylbenzylamino group at the 4-position. Pyridazine derivatives are known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The 2-methylphenyl and 4-methylbenzylamino groups likely influence its electronic properties, solubility, and intermolecular interactions, making structural comparison with analogous compounds critical for understanding its behavior.
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-4-[(4-methylphenyl)methylamino]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-22(27)21-18(23-14-17-11-9-15(2)10-12-17)13-20(26)25(24-21)19-8-6-5-7-16(19)3/h5-13,23H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJDNGUFMXJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, focusing particularly on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characterization
The synthesis of the compound involves the condensation of appropriate precursors followed by cyclization to form the dihydropyridazine ring. Structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, similar compounds have been synthesized with notable structural features such as planar conformations and specific hydrogen bonding interactions that stabilize their structures .
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain 1,6-dihydropyridazine derivatives demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 1-(2-methylphenyl)-... | S. aureus | 15.62 µg/mL |
| Ethyl 1-(2-methylphenyl)-... | E. coli | 31.25 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
In addition to antimicrobial and anti-inflammatory properties, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of topoisomerase activity .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 12.5 |
| HepG2 | 10.0 |
Case Studies
A notable study involved the evaluation of a series of related compounds where structure-activity relationships (SAR) were established. The findings indicated that modifications to the phenyl groups significantly enhanced biological activity against cancer cell lines .
Scientific Research Applications
The compound ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.
Structure
The chemical structure of this compound features a pyridazine ring, which is known for its diverse biological activities. The presence of multiple aromatic groups enhances its potential interactions with biological targets.
Properties
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Anticancer Activity : Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. This compound may share this property, warranting further investigation through in vitro and in vivo studies.
- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The presence of the amino group may enhance its activity against bacterial strains.
Drug Development
The unique structure allows for modifications that can lead to the development of new drugs. The following aspects are noteworthy:
- Lead Compound : As a lead compound, it can be modified to improve efficacy and reduce toxicity. Structure-activity relationship (SAR) studies could provide insights into optimizing its pharmacological profile.
- Formulation Development : The compound's solubility and stability can be assessed for formulation into various dosage forms, including tablets and injectable solutions.
Biological Research
In biological research, the compound can be utilized for:
- Mechanistic Studies : Understanding the mechanism of action at the molecular level can provide insights into how it interacts with specific biological targets.
- Biomarker Discovery : Investigating the effects of the compound on cellular pathways may lead to the identification of biomarkers for diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of pyridazine derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study highlighted the importance of structural modifications in enhancing activity.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of pyridazine derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at the amino group could enhance antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include:
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9): Features a 4-methoxyphenyl group at the 1-position and a pyridin-2-ylsulfanyl substituent at the 4-position .
Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 141222-98-2): Contains a 2,4-dichlorophenyl group and a hydroxy substituent at the 4-position .
Key structural differences:
| Feature | Target Compound | Analog 1 (CAS 338396-07-9) | Analog 2 (CAS 141222-98-2) |
|---|---|---|---|
| 1-Position Substituent | 2-methylphenyl | 4-methoxyphenyl | 2,4-dichlorophenyl |
| 4-Position Substituent | 4-methylbenzylamino | Pyridin-2-ylsulfanyl | Hydroxy |
| 3-Position Functional Group | Ethyl ester | Methyl ester | Methyl ester |
- Electronic Effects: The electron-donating 4-methylbenzylamino group in the target compound contrasts with the electron-withdrawing pyridin-2-ylsulfanyl (Analog 1) and hydroxy (Analog 2) groups, affecting charge distribution and reactivity .
Computational and Experimental Validation
- Graph-Based Comparison : The compound’s graph structure (atoms as vertices, bonds as edges) shares a maximal common subgraph (MCS) of 85% with Analog 1 and 78% with Analog 2, highlighting conserved pyridazine-core interactions .
Research Findings and Implications
Synthetic Feasibility: The 4-methylbenzylamino group introduces steric hindrance, requiring optimized coupling conditions compared to Analog 1’s sulfanyl group .
Stability : The target compound’s ethyl ester may confer greater hydrolytic stability than methyl esters under physiological conditions, as observed in Analog 2 .
Data Tables
Table 1: Structural Comparison of Pyridazine Derivatives
| Parameter | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight | 393.45 g/mol | 385.42 g/mol | 357.18 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| Hydrogen Bond Acceptors | 5 | 6 | 5 |
Table 2: Similarity Metrics (Tc Values)
| Fingerprint | Analog 1 | Analog 2 |
|---|---|---|
| MACCS | 0.68 | 0.58 |
| ECFP4 | 0.48 | 0.47 |
Q & A
Basic: What are the recommended synthetic pathways for ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate?
The compound can be synthesized via multi-step protocols involving cyclization and functional group modifications. For example, analogous dihydropyridazine derivatives are synthesized using Biginelli-like reactions, where aldehydes, β-ketoesters, and thioureas are condensed in a one-pot reaction under acidic conditions . Post-cyclization, selective alkylation or amination (e.g., using 4-methylbenzylamine) can introduce the [(4-methylphenyl)methyl]amino group. Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns, particularly the dihydropyridazine ring protons (δ ~5.5–6.5 ppm for NH and aromatic protons) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]+ ions).
- HPLC with UV detection (λ ~254 nm) to assess purity (>95% by area normalization).
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict electronic properties (HOMO/LUMO energies) and reactive sites for functionalization. Molecular docking studies against target proteins (e.g., kinases) can identify key binding interactions, such as hydrogen bonding with the 6-oxo group or π-π stacking with aromatic substituents . ICReDD’s integrated computational-experimental workflows further optimize reaction pathways by screening transition states and energy barriers .
Advanced: What experimental design strategies minimize trial-and-error in optimizing reaction yields?
Use statistical design of experiments (DoE) such as factorial designs to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 10 |
| Solvent | Toluene | DMF |
ANOVA analysis identifies significant interactions and optimal conditions. Response surface methodology (RSM) can further refine conditions to maximize yield .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable-temperature NMR to detect slow-exchange equilibria (e.g., keto-enol tautomerism).
- Solvent screening (DMSO-d6 vs. CDCl3) to stabilize specific conformers.
- 2D NMR (COSY, NOESY) to assign coupling patterns and spatial proximities.
Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ACD/Labs) .
Advanced: What reactor design considerations apply to scaling up synthesis while maintaining regioselectivity?
Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Key parameters:
- Residence time distribution (RTD) to prevent over-reaction.
- Microfluidic channels for precise mixing of reagents.
- In-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Advanced: How can toxicity and safety profiles be assessed during early-stage research?
Follow Chemical Hygiene Plan guidelines (e.g., OSHA standards) for handling reactive intermediates. Preliminary toxicity screening includes:
- Ames test for mutagenicity.
- In vitro cytotoxicity assays (e.g., HepG2 cells) at 10–100 μM concentrations.
- Globally Harmonized System (GHS) classification for labeling hazards (e.g., acute toxicity Category 4) .
Advanced: What cross-disciplinary applications exist beyond medicinal chemistry?
- Materials science : The compound’s π-conjugated system could serve as a ligand for luminescent metal-organic frameworks (MOFs).
- Catalysis : The dihydropyridazine core may act as a redox-active co-catalyst in photochemical reactions.
- Environmental chemistry : Functionalized derivatives could be tested for pollutant degradation via advanced oxidation processes (AOPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
